molecular formula C₈H₉NO₂ B015221 1-(2-Hydroxyphenyl)ethan-1-one oxime CAS No. 1196-29-8

1-(2-Hydroxyphenyl)ethan-1-one oxime

Cat. No. B015221
CAS RN: 1196-29-8
M. Wt: 151.16 g/mol
InChI Key: JZXBPZWZZOXDFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime derivatives involves reactions under controlled conditions to ensure high yield and purity. For example, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime from 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and hydroxylamine hydrochloride in ethanol yields an 86% product through nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis confirmation (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime derivatives reveals intricate details about their geometry and bonding patterns. For instance, oxime derivatives display varied hydrogen bonding networks, as evidenced in structural studies of certain oximes using X-ray crystallography (Alcalde et al., 2008). These studies provide insight into the stability and reactivity of these compounds.

Chemical Reactions and Properties

1-(2-Hydroxyphenyl)ethan-1-one oxime and its derivatives participate in a range of chemical reactions, underpinning their utility in synthetic chemistry. The reactivity is often attributed to the oxime group, which can engage in various interactions, including chemisorption processes as observed in the flotation performance of related oxime compounds (Li et al., 2020). Moreover, these compounds have been utilized in the catalytic oxidation of olefins, alcohols, sulfides, and amines, demonstrating their versatility and efficiency in catalysis (Gharah et al., 2009).

Scientific Research Applications

  • Catalytic Uses in Oxidation Processes : Oxodiperoxo-molybdate and -tungstate complexes with 1-(2′-hydroxyphenyl) ethanone oxime exhibit high efficiency as catalysts for olefin epoxidation, alcohol, amine, and sulfide oxidation, using H2O2 as a terminal oxidant (Gharah et al., 2009).

  • Skeletal Rearrangement Studies : The mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes reveal a skeletal rearrangement and the formation of a cycloheptatrienyloheterocyclic system (Łożyński & Krzyżanowska, 1986).

  • Potential in Cancer Treatment : Substituted 1-phenyl-1-nonen-3-one oximes, including allyl alcohols derivatives, show potential as cytotoxic and antitumor agents (Dimmock et al., 1978).

  • Biosynthesis of Dhurrin : In Sorghum bicolor (L.) Moench, ACI-nitro-2-(p-hydroxyphenyl)ethane is identified as an intermediate in the biosynthesis of dhurrin, suggesting its involvement in cyanogenic glucoside synthesis (Halkier & Møller, 1990).

  • Synthesis of Complexes with Metals : Ethane-1,2-bis(thiophenylglyoxime) and ethane-1,2-bis(thio-p-tolylglyoxime) exhibit promising potential as new tetra-oximes for the synthesis of complexes with nickel, copper, and cobalt (Sevindir, 1994).

  • Degradation of Toxic Organophosphates : Oxime 1 rapidly dephosphorylates toxic organophosphates, offering a new nucleophile family for their degradation (Manfredi et al., 2016).

  • Extraction of Copper : These oximes are more efficient copper extractants than alkyl derivatives of 2-hydroxybenzophenone oximes (Krzyżanowska et al., 1989).

  • Intermolecular Hydrogen Bonding Networks : Studies reveal crystal packing in 1,2-diaryl(3-pyridyl)ethanone oximes controlled by homomeric intermolecular interactions (Alcalde et al., 2008).

Future Directions

Oximes, including “1-(2-Hydroxyphenyl)ethan-1-one oxime”, are valuable synthetic building blocks with diverse reactivity modes. Their unique properties make them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future research directions could explore new methodologies based on oxime starting materials and their applications in dynamic materials, energetic materials, and biocatalytic oxime reductions .

properties

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBPZWZZOXDFB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)ethan-1-one oxime

CAS RN

1196-29-8
Record name 1-(2-Hydroxyphenyl)ethan-1-one oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-hydroxyphenyl)ethan-1-one oxime
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Synthesis routes and methods

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Li, X Zhou, R Lin - Transactions of Nonferrous Metals Society of China, 2020 - Elsevier
A novel collector 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO) was synthesized from 2-hydroxy acetophenone and butyraldehyde. Its flotation performance and adsorption …
X Jiang, X Xu, Y Lin, Y Yan, P Li, R Bai, Y Xie - Tetrahedron, 2018 - Elsevier
An efficient method for synthesis of oximes from aldehydes or ketones with N-hydroxyphthalimide or N-hydroxysuccinimide in water has been described. It is the first time to utilize NHPI …
MF Chabán, AI Antoniou, C Karagianni… - Future Medicinal …, 2019 - Future Science
Aim: To find alternative compounds against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA), novel derivatives from dehydroabietic …
T Mitsudome, T Matsuno, S Sueoka, T Mizugaki… - Tetrahedron …, 2012 - Elsevier
Titanium cation-exchanged montmorillonite acts as an efficient heterogeneous catalyst for the Beckmann rearrangement of a wide range of ketoximes including aromatic, aliphatic, and …
Χ Φιλίππου - 2021 - nemertes.library.upatras.gr
Η τεχνολογία των οπτικών μοριακών αισθητήρων αποτελεί μία απ’τις περισσότερο χρησιμοποιούμενες τεχνικές στον κλάδο του bioimaging, λόγω της υψηλής ευαισθησίας και ευκολίας ως …
Number of citations: 0 nemertes.library.upatras.gr

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